Phenyl diethylcarbamate

Description

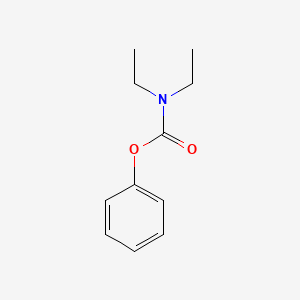

Structure

3D Structure

Properties

IUPAC Name |

phenyl N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)11(13)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIJDIYJCTXRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340827 | |

| Record name | Phenyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65009-00-9 | |

| Record name | Phenyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl Diethylcarbamate and Analogues

Direct Synthesis Protocols

The most direct routes to phenyl diethylcarbamate and its N,N-disubstituted counterparts rely on the formation of the carbamate (B1207046) linkage through condensation reactions. These methods are valued for their efficiency and the ready availability of starting materials.

Condensation Reactions of Phenyl Chloroformate with Amines

A primary and widely utilized method for the synthesis of phenyl N,N-diethylcarbamate involves the condensation reaction between phenyl chloroformate and diethylamine (B46881). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of phenyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

In a typical procedure, phenyl chloroformate is added to a solution of diethylamine in a suitable solvent, such as dry ethyl acetate (B1210297), at a controlled temperature, often between 5°C and 25°C. The addition of a tertiary amine base like triethylamine (B128534) or pyridine (B92270) can be used to scavenge the HCl formed during the reaction. rutgers.edu The desired phenyl diethylcarbamate product can then be isolated and purified. The reaction of phenyl chloroformate is not limited to secondary amines like diethylamine; it can also react with primary amines and other nucleophiles. rutgers.edu

The kinetics of similar reactions have been studied to model industrial processes like polycarbonate formation. For instance, the reaction of phenyl chloroformate with triethylamine in refluxing dichloromethane (B109758) (39°C) has been investigated, showing a rapid initial formation of an acylammonium salt intermediate. researchgate.netcapes.gov.br This intermediate subsequently decomposes to form the N,N-diethyl phenyl carbamate. researchgate.netcapes.gov.br

Formation of N,N-Disubstituted Carbamate Phenyl Esters

The formation of N,N-disubstituted carbamate phenyl esters is a general and versatile transformation. These compounds are known for their stability, which makes them excellent intermediates in multi-step syntheses. nih.gov The general synthetic strategy involves the reaction of a phenol (B47542) with a disubstituted carbamoyl (B1232498) chloride, such as dimethylcarbamoyl chloride, often in the presence of a base like potassium hydroxide (B78521) or triethylamine in a solvent like toluene (B28343) or benzene. google.com

Alternatively, N,N-disubstituted carbamates can be prepared from the corresponding amine and a suitable chloroformate. For example, phenyl N-phenyl-N-(2-diethylaminoethyl)carbamate hydrochloride can be synthesized by the dropwise addition of phenyl chloroformate to a cooled solution of N-(diethylaminoethyl)aniline in dry ethyl acetate. rutgers.edu The product precipitates as a hydrochloride salt and can be collected by filtration. rutgers.edu

Functionalization and Derivatization Strategies

The carbamate group, particularly the N,N-diethylcarbamoyl moiety, is a powerful directed metalation group (DMG). This property allows for the regioselective functionalization of the aromatic ring, providing access to a wide range of substituted phenyl diethylcarbamate analogs that would be difficult to synthesize through other means.

Regioselective Ortho-Lithiation Reactions of Halogenated Phenyl N,N-Diethylcarbamates

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. mdpi.comnih.gov The N,N-diethylcarbamate group is an excellent DMG, facilitating the deprotonation of the ortho-position of the phenyl ring by a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.govacs.org

The presence of a halogen atom on the phenyl ring can influence the regioselectivity of the lithiation. In the case of O-(3-halophenyl)-N,N-diethylcarbamates, lithiation occurs regioselectively at the C-2 position, which is situated between the carbamate group and the halogen atom. mdpi.comnih.gov This is attributed to the cooperative activating effect of both the carbamate DMG and the meta-directing halogen. This strategy has been successfully applied to a variety of O-(dihalophenyl)-N,N-diethylcarbamates, leading to the formation of a single organolithium intermediate. nih.govresearchgate.net

For example, the ortho-lithiation of O-3-fluorophenyl N,N-diethylcarbamate with s-BuLi in THF at low temperatures generates the corresponding 2-lithio species with high selectivity. mdpi.com Similarly, O-3-chlorophenyl N,N-diethylcarbamate undergoes regioselective lithiation at the C-2 position. mdpi.com The resulting organolithium intermediates are stable at low temperatures and can be used in subsequent reactions.

Table 1: Regioselective Ortho-Lithiation of Halogenated Phenyl N,N-Diethylcarbamates

| Starting Carbamate | Base/Solvent | Position of Lithiation | Reference |

| O-3-Fluorophenyl N,N-diethylcarbamate | s-BuLi/THF | C-2 | mdpi.com |

| O-3-Chlorophenyl N,N-diethylcarbamate | s-BuLi/THF | C-2 | mdpi.com |

| O-3,n-Dihalophenyl N,N-diethylcarbamates | s-BuLi | C-2 | nih.govresearchgate.net |

Electrophilic Trapping of Organolithium Intermediates

The true synthetic utility of the ortho-lithiation reaction lies in the ability to trap the generated organolithium intermediates with a wide variety of electrophiles. This allows for the introduction of diverse functional groups at the ortho-position of the phenyl ring with high regiocontrol.

Following the ortho-lithiation of a halogenated phenyl N,N-diethylcarbamate, the resulting aryllithium species can be quenched with various electrophiles. nih.govresearchgate.net For example, treatment with iodine (I₂) introduces an iodine atom, leading to the formation of ortho-iodo-substituted phenyl carbamates. nih.gov These iodinated products are themselves valuable intermediates for further transformations, such as cross-coupling reactions. Other electrophiles that have been successfully employed include aldehydes, ketones, disulfides, and sources of bromine and chlorine. researchgate.net

A comprehensive study on O-phenyl N,N-diethylcarbamate demonstrated the trapping of its ortho-lithiated intermediate with a range of electrophiles, yielding products in good to excellent yields. nih.gov This highlights the versatility of the carbamate-directed ortho-metalation-electrophile quench strategy.

Table 2: Electrophilic Trapping of Ortho-Lithiated Phenyl Carbamate Derivatives

| Ortho-Lithiated Intermediate From | Electrophile | Product | Reference |

| O-Phenyl N,N-diethylcarbamate | I₂ | O-(2-Iodophenyl) N,N-diethylcarbamate | nih.gov |

| O-Phenyl N,N-diethylcarbamate | Br₂ | O-(2-Bromophenyl) N,N-diethylcarbamate | nih.gov |

| O-Phenyl N,N-diethylcarbamate | (PhS)₂ | O-(2-Phenylthiophenyl) N,N-diethylcarbamate | nih.gov |

| O-3-Fluorophenyl N,N-diethylcarbamate | Arylsulfonylalkynes | O-(2-Alkynyl-3-fluorophenyl) N,N-diethylcarbamate | mdpi.com |

| O-3,n-Dihalophenyl N,N-diethylcarbamates | I₂ | O-(2-Iodo-3,n-dihalophenyl) N,N-diethylcarbamates | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions of Ortho-Halogenated Phenyl Carbamates

Ortho-halogenated phenyl carbamates, readily synthesized via the DoM-electrophilic quench sequence, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds, further expanding the structural diversity of functionalized phenyl diethylcarbamate analogs.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a prominent example. academie-sciences.frjyu.fiharvard.edu An ortho-iodinated or ortho-brominated phenyl N,N-diethylcarbamate can be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. academie-sciences.frmdpi.com

Other palladium-catalyzed reactions are also applicable. For instance, the Sonogashira coupling of an ortho-iodophenyl carbamate with a terminal alkyne, catalyzed by palladium, is a key step in the synthesis of certain benzofuran (B130515) derivatives. mdpi.comnih.gov Furthermore, palladium-catalyzed C-H halogenation of N-arylcarbamates has been developed as an efficient method for producing ortho-halogenated anilines after hydrolysis. acs.org While the carbamate itself can be a substrate for cross-coupling (e.g., nickel-catalyzed amination), the ortho-halogenated derivatives offer a distinct and highly versatile handle for a broader range of palladium-catalyzed transformations. nih.gov

Table 3: Palladium-Catalyzed Reactions of Ortho-Halogenated Phenyl Carbamates

| Substrate | Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| O-(2-Iodophenyl) N,N-diethylcarbamate | Sonogashira Coupling | Terminal Alkyne | Pd catalyst | 2-Alkynylphenyl Carbamate | mdpi.comnih.gov |

| O-(2-Bromophenyl) N,N-diethylcarbamate | Suzuki-Miyaura Coupling | Arylboronic Acid | Pd catalyst/Base | 2-Arylphenyl Carbamate | academie-sciences.frrsc.org |

| N-Arylcarbamates | C-H Halogenation | N-Halosuccinimide | Pd(OAc)₂ | ortho-Halogenated N-Arylcarbamate | acs.org |

Synthesis of Related Carbamate and Thiocarbamate Derivatives

The structural motifs of carbamates and their sulfur-containing counterparts, thiocarbamates and dithiocarbamates, are prevalent in various fields of chemistry. The methodologies for their synthesis are diverse, often tailored to achieve specific substitution patterns and functional group tolerance.

Preparations of Phenyl Thiocarbamates

Phenyl thiocarbamates are valuable intermediates in organic synthesis, serving as precursors for compounds such as thioureas and secondary amides. google.comnih.gov A common method for their preparation involves the reaction of amines with phenyl chlorothionoformate. organic-chemistry.org This approach can be conducted as a one-pot process, particularly for alkyl and electron-rich aryl isothiocyanates, or as a two-step procedure for broader applicability. organic-chemistry.org

The chemistry of the N-phenylthiocarbonyl group has been extensively developed for applications in peptide ligation and bioconjugation. nih.gov In this context, N-phenylthiocarbonyl peptides are readily prepared on a solid phase using Fmoc-SPPS (Fluorenylmethyloxycarbonyl solid-phase peptide synthesis) and commercially available phenylthiochloroformate. nih.gov Another synthetic route involves the addition reaction of alcohols, such as aryloxysubstituted pentanoles, to phenylisothiocyanates. akj.az Furthermore, S-phenyl thiocarbamates can be synthesized and subsequently used in reactions with Grignard reagents to produce secondary amides, showcasing their utility as stable and accessible synthons. nih.gov The thiocarbamate bond is also considered a bioisostere of the peptide bond, making its synthesis of interest for creating molecules with modulated physicochemical or biological properties. nih.gov

Dithiocarbamate (B8719985) Synthesis from Amines and Carbon Disulfide

The synthesis of dithiocarbamates frequently employs a one-pot, three-component reaction involving an amine, carbon disulfide (CS₂), and an electrophile. This method is highly efficient and atom-economical. organic-chemistry.org The initial step is the reaction between a primary or secondary amine and CS₂ to form a dithiocarbamic acid salt. This intermediate is then reacted in situ with an electrophile, such as an alkyl halide, to yield the final dithiocarbamate product. organic-chemistry.orgasianpubs.org

This synthetic strategy has been adapted to various reaction conditions and substrates. For instance, the reaction can be carried out without a catalyst under solvent-free conditions. organic-chemistry.org Green and environmentally friendly protocols have been developed using media such as polyethylene (B3416737) glycol (PEG) or deep eutectic solvents (DES), which allow for high yields, short reaction times, and easy recovery and recycling of the solvent. rsc.orgscielo.br The scope of the electrophile is broad and includes not only alkyl halides but also epoxides, which lead to the formation of 2-hydroxyalkyl dithiocarbamates in a highly regioselective manner. scirp.org

Table 1: Examples of One-Pot Dithiocarbamate Synthesis

| Amine | Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dibutylamine | Sodium Hydroxide / CS₂ | Methanol (B129727), RT | Sodium dibutyl-dithiocarbamate | 80% | asianpubs.org |

| Dibutylamine | Phenacyl bromide / CS₂ | Methanol, RT | Phenacyl-dibutyl-dithiocarbamate | - | asianpubs.org |

| Benzylamine | Styrene oxide | Ethanol, RT | 2-Hydroxy-2-phenylethyl benzyldithiocarbamate | 92% | scirp.org |

| Various amines | Alkyl halides / CS₂ | Solvent-free | S-Alkyl dithiocarbamates | - | organic-chemistry.org |

| Various amines | Epoxides / CS₂ | Ethanol, RT | 2-Hydroxyalkyl dithiocarbamates | High | scirp.org |

This table is interactive and allows for sorting and filtering of data.

Chemo- and Stereoselective Synthesis Advancements

Modern synthetic chemistry places a strong emphasis on selectivity, aiming to control which functional groups react (chemoselectivity) and the spatial arrangement of atoms in the product (stereoselectivity).

Catalytic Approaches for Urea Formation via Phenyl Carbamates

Phenyl carbamates, including phenyl diethylcarbamate, serve as effective intermediates for the synthesis of N,N'-substituted ureas. A particularly mild and efficient method involves the aminolysis of phenyl carbamates with a primary or secondary amine. google.com This reaction proceeds smoothly in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature, often using a near-stoichiometric amount of the amine, which avoids large excesses of reactants. google.com The process is notable for its simplicity, speed, and high yields, making it suitable for large-scale production. google.com

The reaction is general for a wide variety of aromatic and aliphatic amines. google.com The chemoselectivity of this transformation is highlighted in studies with molecules containing multiple amine groups; only the phenyl carbamate derived from a primary amine reacts to form a urea, proceeding through an in situ isocyanate intermediate. acs.org Solid-phase syntheses have also been developed where a resin-bound phenyl carbamate is treated with an amine in a solvent like tetrahydrofuran (B95107) (THF) to selectively yield ureas. acs.org

Table 2: Synthesis of Ureas from Phenyl Carbamates in DMSO

| Phenyl Carbamate Substrate | Amine | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl N-benzylcarbamate | Benzylamine | 0.5 | 95.5 | google.com |

| Phenyl N-benzylcarbamate | Cyclohexylamine | 1.0 | 94.0 | google.com |

| Phenyl N-benzylcarbamate | Aniline (B41778) | 3.0 | 88.0 | google.com |

| Phenyl N-cyclohexylcarbamate | Benzylamine | 1.0 | 95.0 | google.com |

| Phenyl N-cyclohexylcarbamate | Piperidine | 1.5 | 92.5 | google.com |

| Phenyl N-(4-methoxyphenyl)carbamate | Benzylamine | 3.0 | 74.5 | google.com |

This table is interactive and allows for sorting and filtering of data.

Utilization of Activated Mixed Carbonates in Carbamate Synthesis

A powerful and widely used strategy for carbamate synthesis involves the use of activated mixed carbonates. This two-step approach first involves the reaction of an alcohol with a carbonate-forming reagent to generate an activated mixed carbonate intermediate. This intermediate is then reacted with a primary or secondary amine to furnish the desired carbamate. acs.orgnih.gov This method is prized for its mild conditions and broad functional group tolerance. acs.org

Several reagents are employed to create the activated carbonate. N,N'-Disuccinimidyl carbonate (DSC) is a commercially available and highly effective reagent for this purpose. nih.gov Alcohols react with DSC in the presence of a base like triethylamine to form stable mixed succinimide (B58015) carbonates, which subsequently react cleanly with amines to provide carbamates in very good yields. nih.gov Another common activating agent is p-nitrophenyl chloroformate, which reacts with alcohols to form p-nitrophenyl mixed carbonates. acs.orgnih.gov These activated intermediates are also efficient alkoxycarbonylating reagents for a wide range of amines. acs.orgnih.gov

Table 3: Carbamate Synthesis via Activated Mixed Carbonates

| Alcohol | Activating Reagent | Amine | Yield | Reference |

|---|---|---|---|---|

| 1,2-O-Isopropylidene-3-O-(t-butyldimethylsilyl)-D-xylofuranose | DSC | 3-Amino-1,2-propanediol derivative | 86% | nih.gov |

| 1,2-O-Isopropylidene-3-O-(t-butyldimethylsilyl)-D-xylofuranose | DSC | L-Ephedrine | 83% | nih.gov |

| Various alcohols | p-Nitrophenyl chloroformate | Various amines | Good | acs.orgnih.gov |

| (+)-Menthol | Di(2-pyridyl) carbonate (DPC) | Various amines | Good | nih.gov |

This table is interactive and allows for sorting and filtering of data.

Reaction Mechanisms and Chemical Reactivity of Phenyl Diethylcarbamate Scaffolds

Hydrolytic Pathways and Kinetic Investigations

The hydrolysis of phenyl diethylcarbamate, a process of significant mechanistic interest, can proceed through different pathways depending on the conditions, primarily the pH of the medium. The two most prominent mechanisms under basic conditions are the Elimination Unimolecular conjugate Base (E1cB) and the Bimolecular Base-catalyzed Acyl substitution (BAc2) pathways.

The base-catalyzed hydrolysis of N-substituted aryl carbamates, such as phenyl N-phenylcarbamate, has been shown to proceed via an E1cB mechanism. rsc.org This pathway is distinct from a direct attack on the carbonyl group. The E1cB mechanism involves a two-step process:

Deprotonation: A rapid, pre-equilibrium deprotonation of the amide nitrogen by a base (e.g., hydroxide (B78521) ion) forms the conjugate base (an N-anion) of the carbamate (B1207046). rsc.org

Elimination: This is followed by a slower, rate-determining step where the phenolate (B1203915) ion is expelled, leading to the formation of a reactive isocyanate intermediate. rsc.org

The rate law for this reaction is consistent with the decomposition of the conjugate base of the ester. rsc.org Evidence for the E1cB mechanism includes structure-reactivity studies on substituted phenyl N-phenylcarbamates, which show a high Hammett sensitivity (ρ = 2.86), indicating significant negative charge development in the transition state on the phenolate leaving group. rsc.org The need for σ⁻ values for electron-withdrawing substituents like 4-nitro and 4-cyano further supports a mechanism involving resonance stabilization of the leaving group, which is characteristic of E1cB. rsc.org

In contrast, the BAc2 mechanism involves a direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the carbamate. This addition-elimination process proceeds through a tetrahedral intermediate. researchgate.netdokumen.pub While common for many ester hydrolyses, studies on aryl N-pyridylcarbamates and N-phenylcarbamates suggest that the E1cB pathway is favored under strongly basic conditions. rsc.orgresearchgate.net The choice between the E1cB and BAc2 pathways is influenced by factors such as the acidity of the N-H proton, the stability of the leaving group, and the steric hindrance around the carbonyl group.

Table 1: Comparison of E1cb and BAc2 Hydrolysis Mechanisms for Aryl Carbamates

| Feature | E1cb Mechanism | BAc2 Mechanism |

|---|---|---|

| Initial Step | Deprotonation of the amide nitrogen to form a conjugate base (anion). | Nucleophilic attack of hydroxide on the carbonyl carbon. researchgate.net |

| Intermediate | Isocyanate and phenolate ion. rsc.org | Tetrahedral addition intermediate. |

| Rate-Determining Step | Unimolecular expulsion of the phenolate leaving group from the conjugate base. rsc.org | Bimolecular formation or breakdown of the tetrahedral intermediate. |

| Key Requirement | An acidic proton on the nitrogen atom. rsc.org | An accessible, electrophilic carbonyl carbon. |

| Evidence | High Hammett ρ value, dependence on σ⁻ for resonance-withdrawing groups. rsc.org | Consistent with hydrolysis of esters lacking an acidic N-H proton. |

A key feature of the E1cB hydrolysis of phenyl diethylcarbamate is the formation of a phenyl isocyanate intermediate. rsc.org Isocyanates are a class of highly electrophilic compounds characterized by the -N=C=O functional group. wikipedia.org Their reactivity is dominated by the susceptibility of the central carbon atom to nucleophilic attack.

Once formed, the isocyanate intermediate rapidly reacts with nucleophiles present in the medium. wikipedia.org

Reaction with Alcohols: If an alcohol is present, it will attack the isocyanate to form a stable urethane (B1682113) (or carbamate) linkage. wikipedia.org

The formation of isocyanates is not limited to hydrolysis. They are common intermediates in several rearrangement reactions, such as the Curtius, Schmidt, and Lossen rearrangements, which all involve the transformation of an acyl azide, carboxylic acid, or hydroxamic acid derivative, respectively, into an isocyanate. wikipedia.orgnih.gov

The kinetics of hydrolysis are profoundly influenced by the type and concentration of the catalyst. For base-catalyzed reactions, the rate is typically dependent on the concentration of the base. mdpi.com

In the E1cB hydrolysis of substituted phenyl N-phenylcarbamates, the observed rate constant is proportional to the hydroxide ion concentration up to a pH of 12. rsc.org This demonstrates a first-order dependence on the catalyst, as the hydroxide ion is required for the initial deprotonation step. rsc.org

For other carbamates that hydrolyze via a BAc2 mechanism with nucleophilic catalysis, the reaction rate is sensitive to the pH of the solution. For instance, the hydrolysis of certain 2-aminobenzimidazole-1-carbamates shows distinct pH-dependent behavior. researchgate.net In the pH range of 4 to 7, water acts as the nucleophile, while at a pH greater than 7, the more potent hydroxide ion becomes the active nucleophilic species, leading to an increased reaction rate. researchgate.net Kinetic studies on such systems often reveal a complex pH-rate profile, with different regions corresponding to different dominant catalytic species (e.g., H₂O, OH⁻) or reaction mechanisms. researchgate.net The reaction order with respect to the catalyst can be determined by studying the reaction rate at various catalyst concentrations while keeping other factors constant. nih.gov

Table 2: pH-Rate Profile for the Hydrolysis of a Representative Carbamate (Compound 1a from Source researchgate.net)

| pH | k_obs (s⁻¹) x 10⁵ | Dominant Nucleophile/Mechanism |

|---|---|---|

| < 4 | Variable (N-protonated substrate) | Bimolecular attack of water on N-protonated substrate. researchgate.net |

| 4-7 | ~0.5 - 1.0 | Water (BAc2 with nucleophilic catalysis). researchgate.net |

| > 7 | Increases with pH | Hydroxide ion (BAc2 with nucleophilic catalysis). researchgate.net |

Note: Data is illustrative based on the graphical pH-rate profile for compound 1a in the cited research. researchgate.net

Formation and Reactivity of Isocyanate Intermediates

Molecular Rearrangement Processes

O-Aryl carbamates like phenyl diethylcarbamate are valuable substrates for directed molecular rearrangements, enabling the synthesis of highly functionalized aromatic compounds.

The Snieckus-Fries rearrangement is an anionic variant of the classic Fries rearrangement, providing a powerful method for the ortho-acylation of phenols. nih.govorganic-chemistry.org In this reaction, an O-aryl carbamate is treated with a strong organometallic base, such as lithium diisopropylamide (LDA) or sodium diisopropylamide (NaDA), at low temperatures. nih.govnih.gov

The mechanism proceeds via two key steps:

ortho-Metalation: The carbamoyl (B1232498) group acts as a directed metalation group (DMG), guiding the strong base to deprotonate the aromatic ring at the ortho position. This generates a transient ortho-lithiated or ortho-sodiated aryl intermediate. nih.govnih.gov

Intramolecular Acyl Transfer: The newly formed aryl anion undergoes a rapid, intramolecular 1,3-acyl migration from the oxygen atom to the ortho carbon. Subsequent aqueous workup protonates the resulting phenolate to yield the final product, a 2-hydroxy-N,N-dialkylbenzamide. nih.govorganic-chemistry.org

Kinetic studies have shown that the choice of base and solvent significantly impacts the reaction rate and mechanism. The reaction can proceed through various aggregated species, including monomers, mixed dimers, and mixed trimers of the aryllithium-LDA complex, depending on the solvent system. nih.gov For example, the relative rate of rearrangement can vary by several orders of magnitude between solvents like THF and more coordinating solvents like TMEDA or HMPA. nih.gov The rate-limiting step can be either the initial metalation or the subsequent rearrangement, depending on the steric bulk of the carbamate and other substituents on the aromatic ring. nih.gov

Table 3: Relative Rate Constants (k_rel) for the Snieckus-Fries Rearrangement in Various Solvents (from Source nih.gov)

| Solvent | Relative Rate Constant (k_rel) |

|---|---|

| THF | 1.0 |

| n-BuOMe | 0.1 |

| Me₂NEt | 0.03 |

| DME | 10 |

| TMEDA | 30 |

Note: Data is for a representative O-aryl carbamate and illustrates the strong influence of the coordinating solvent on the rearrangement rate. nih.gov

While the Snieckus-Fries rearrangement proceeds through an anionic intermediate, other rearrangements of related scaffolds can involve different reactive species. The nih.govnih.gov-Wittig rearrangement, a base-promoted transformation of ethers to alcohols, is mechanistically relevant. organic-chemistry.org Though typically applied to ethers, its mechanism provides insight into potential pathways for related oxygen-containing aromatic systems. The nih.govnih.gov-Wittig rearrangement is understood to proceed through a radical dissociation-recombination mechanism. organic-chemistry.orgscripps.edu The process involves the formation of a lithiated intermediate, which then fragments into a ketyl radical and a carbon radical within a solvent cage, followed by rapid recombination to form the product alcoholate. organic-chemistry.org

In the broader context of intramolecular aromatic rearrangements, Meisenheimer complexes are important intermediates. A Meisenheimer complex is a negatively charged, non-aromatic intermediate formed by the addition of a nucleophile to an electron-poor aromatic ring. msuniv.ac.inmasterorganicchemistry.com While not direct intermediates in the Wittig rearrangement, spirocyclic Meisenheimer-like complexes are key to other anionic migrations, such as the Truce-Smiles rearrangement. researchgate.net In these reactions, an intramolecular nucleophilic attack on the aromatic ring at the ipso-carbon (the carbon bearing the leaving group) forms a spirocyclic intermediate. This intermediate then rearranges to form the final product. The formation of such complexes highlights a common mechanistic theme in the rearrangement of substituted aromatic compounds, where the temporary disruption of aromaticity via addition facilitates bond reorganization. masterorganicchemistry.comresearchgate.net

Snieckus-Fries Rearrangement in O-Aryl Carbamates

Directed Metalation Group (DMG) Chemistry Applications

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis. Among the various methods available, Directed ortho-Metalation (DoM) stands out for its precision and versatility. This reaction enables the deprotonation of a position ortho to a specific functional group, the Directed Metalation Group (DMG), by an organolithium base. This is followed by quenching with an electrophile to introduce a new substituent with high regioselectivity.

The O-carbamate group, particularly the N,N-diethylcarbamate (-OCONEt₂), is recognized as one of the most powerful and effective Directed Metalation Groups in DoM chemistry. acs.orgresearchgate.net Its ability to direct lithiation to the adjacent ortho position on an aromatic ring is well-documented and superior to many other directing groups. acs.orgnumberanalytics.com The general DoM process involves the treatment of a substrate bearing the DMG with a strong base, typically an alkyllithium like sec-butyllithium (B1581126), often in the presence of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). acs.org Coordination of the base to the carbamate group facilitates the regioselective removal of a proton from the ortho position, creating a lithiated intermediate. This intermediate readily reacts with a wide range of electrophiles to yield the 1,2-disubstituted aromatic product. acs.org

Competition experiments have been used to establish a hierarchy of DMG strength. In these studies, the O-carbamate group consistently demonstrates superior directing ability compared to other common DMGs like methoxy, chloro, and even tertiary amides. acs.org For instance, in a molecule containing both an O-carbamate and a methoxymethoxy (OMOM) ether, metalation occurs exclusively ortho to the O-carbamate, highlighting its greater directing power. acs.org This robust directing ability makes the O-carbamate group a primary choice for synthetic strategies aimed at creating highly substituted phenolic compounds. acs.org

The mechanism of the DoM reaction, while extensively utilized, has been a subject of detailed study and some debate. nih.gov The prevailing mechanistic model is the Complex-Induced Proximity Effect (CIPE). nih.gov This model posits that the reaction is initiated by the formation of a pre-lithiation complex between the organolithium reagent and the heteroatom-containing DMG. nih.govunito.it

In the case of phenyl diethylcarbamate, the organolithium base (e.g., s-BuLi) first coordinates to the Lewis basic carbonyl oxygen of the carbamate group. acs.orgunito.it This initial complexation step is crucial as it brings the organolithium base into close proximity with the ortho-protons of the aromatic ring. nih.gov This proximity effect significantly lowers the kinetic barrier for the subsequent deprotonation step, making it much faster than the deprotonation of other, more acidic protons on the molecule or random deprotonation of the aromatic ring. unito.it

The deprotonation itself is the rate-determining step. nih.gov Once the complex is formed, the base abstracts a proton from the ortho position, leading to the formation of a stable ortho-lithiated species. acs.org The stability of this lithiated intermediate is enhanced by the continued coordination of the lithium atom to the carbamate's carbonyl oxygen. uwindsor.ca Two main mechanistic viewpoints have been proposed: the CIPE model and the Kinetically Enhanced Metalation (KEM) model. The CIPE model emphasizes the formation of a transiently bound species that facilitates a focused deprotonation reaction. nih.gov Conversely, some studies have suggested that pre-complexation may not be a prerequisite, and the reaction's kinetics are instead influenced by factors like mixed aggregates and autocatalysis, particularly in reactions mediated by lithium diisopropylamide (LDA). acs.orgnih.gov However, for alkyllithium-mediated reactions, evidence from solid-state and solution studies generally supports complexation preceding deprotonation. acs.org

| Step | Description | Key Feature |

| 1. Complexation | The organolithium reagent (RLi) coordinates to the carbonyl oxygen of the O-carbamate DMG. | Formation of a pre-lithiation complex. |

| 2. Deprotonation | The complexed base abstracts a proton from the ortho position of the phenyl ring. | Rate-determining step; regioselectivity is achieved. |

| 3. Electrophilic Quench | The resulting ortho-lithiated aryl species reacts with an added electrophile (E+). | Formation of the new C-E bond. |

Role of O-Carbamate as a Directed Metalation Group

Decomposition Studies of Related Carbamate Systems

While ortho-lithiated phenyl diethylcarbamates are generally stable at cryogenic temperatures like -78 °C, related sulfur-containing analogues, such as phenyldithiocarbamates, exhibit distinct decomposition pathways that have been studied in different contexts. uwindsor.caosti.gov

Studies on the use of phenyldithiocarbamates as ligands for semiconductor nanocrystals have revealed that these compounds can decompose during the ligand exchange process. osti.govplu.edu The decomposition is not spontaneous but is typically an acid-mediated process. plu.eduresearchgate.net

The mechanism involves the protonation of the dithiocarbamate (B8719985) anion. plu.edu In systems using triethylammonium (B8662869) phenyldithiocarbamate, the triethylammonium cation can act as an acid, donating a proton to the dithiocarbamate ligand. osti.gov This protonation is believed to occur on one of the sulfur atoms. plu.edu Following protonation, the resulting dithiocarbamic acid intermediate is unstable and undergoes rapid decomposition through the cleavage of the C-N bond. researchgate.net This cleavage results in the formation of an aniline (B41778) derivative and carbon disulfide (CS₂). osti.govplu.edu For example, 3,5-dimethylphenyldithiocarbamate has been shown to decompose into 3,5-dimethylaniline (B87155) and CS₂. osti.gov These decomposition products can then interact with other species in the system; for instance, the resulting aniline has been observed to bind to the surface of CdSe nanocrystals. osti.govplu.edu

The rate of decomposition of dithiocarbamates and the products formed are influenced by several environmental and structural factors. numberanalytics.combyjus.com

Acidity (pH) and Cation: The decomposition is acid-catalyzed. plu.eduresearchgate.net The rate of decomposition is highly dependent on the pH of the medium, with faster rates observed under more acidic conditions. The nature of the cation in a dithiocarbamate salt is also critical; a more acidic cation, such as ammonium (B1175870), will lead to a faster rate of ligand decomposition compared to a less acidic one like triethylammonium. plu.edu

Solvent: The choice of solvent plays a significant role. For instance, the decomposition of triethylammonium 3,5-dimethyldithiocarbamate is significantly faster in methanol (B129727) than in chloroform (B151607). plu.edu This is particularly relevant as methanol is often used as a solvent or precipitating agent in procedures involving these ligands. plu.edu

Temperature: Like most chemical reactions, the rate of decomposition is influenced by temperature. numberanalytics.combyjus.com Higher temperatures generally increase the rate of decomposition.

Substituents: The electronic nature of substituents on the phenyl ring can influence the stability of the dithiocarbamate. The decomposition of p-substituted aryldithiocarbamates has been shown to be sensitive to substituent effects, which are predominantly inductive rather than resonant. researchgate.net

Presence of Other Reagents: The presence of weak acids, such as oleic acid in nanocrystal solutions, can accelerate the decomposition of dithiocarbamates, leading to the formation of anilines and other products. plu.edu The nanocrystals themselves may also act as catalysts for the decomposition. plu.edu

| Factor | Influence on Dithiocarbamate Decomposition | Example/Observation |

| Acidity (pH) | Increased acidity accelerates the rate of decomposition. | The pH-rate profiles for aryldithiocarbamates show a plateau where the rate is constant, corresponding to the decomposition of the protonated dithiocarbamic acid species. researchgate.net |

| Cation Acidity | More acidic cations in the dithiocarbamate salt increase the decomposition rate. | Ammonium cations lead to faster decomposition than triethylammonium cations. plu.edu |

| Solvent Polarity | Polar protic solvents can accelerate decomposition. | Decomposition is notably faster in methanol compared to chloroform. plu.edu |

| Temperature | Higher temperatures generally increase the reaction rate. | A general principle of chemical kinetics. numberanalytics.combyjus.com |

| Aryl Substituents | Electron-withdrawing or -donating groups on the phenyl ring affect stability. | The decomposition of p-substituted aryldithiocarbamates is influenced by the inductive effects of the substituents. researchgate.net |

| Catalysts | Other chemical species can catalyze the breakdown. | Nanocrystal surfaces and weak acids like oleic acid can promote decomposition. plu.edu |

Applications of Phenyl Diethylcarbamate and Its Derivatives in Chemical Science and Industrial Processes

Utility in Advanced Organic Synthesis

Phenyl diethylcarbamate and its structural analogs are valuable tools in the field of organic synthesis, offering solutions for protecting sensitive functional groups and directing chemical reactions with high selectivity.

Reagents for Specific Chemical Transformations and Selectivity

Phenyl diethylcarbamate serves as a highly effective reagent for achieving regioselective chemical transformations, most notably through directed ortho-metalation (DoM). The O-carbamate group, specifically the N,N-diethylcarbamate moiety, functions as a powerful directed metalation group (DMG). acs.org

In this process, the carbamate (B1207046) group on a phenyl ring directs a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (sBuLi), to remove a proton from the adjacent (ortho) position on the aromatic ring. acs.orgresearchgate.net This creates a stabilized organolithium intermediate, which can then react with a wide range of electrophiles to introduce a new functional group specifically at that ortho position. This method provides a reliable and regioselective route to synthesizing ortho-substituted phenol (B47542) derivatives, which can be challenging to prepare otherwise. acs.org

Table 1: Examples of Electrophiles Used in DoM Reactions of O-Phenyl N,N-diethylcarbamate

| Electrophile | Resulting Functional Group |

|---|---|

| Alkyl Halides | Alkyl |

| Allyl Halides | Allyl |

| Disulfides | Thioether |

| Iodine (I₂) | Iodo |

| N-Fluorobenzenesulfonimide | Fluoro |

| Dimethylmalononitrile | Cyano |

This table showcases the versatility of the O-phenyl N,N-diethylcarbamate directed metalation group in introducing various substituents onto an aromatic ring. acs.orgresearchgate.net

This strategy has been successfully applied to the synthesis of highly functionalized molecules, including dihalosalicylamides and trihalophenol derivatives, starting from the corresponding O-(dihalophenyl) N,N-diethylcarbamates. researchgate.net The reliability and high yields of these reactions underscore the importance of Phenyl diethylcarbamate as a reagent for controlling selectivity in the synthesis of complex aromatic compounds. acs.org

Group Transfer Radical Cyclization Reactions

The carbamoyl (B1232498) group, central to Phenyl diethylcarbamate, can be utilized in radical-based synthetic methods. A significant application is in group transfer radical cyclization reactions, which are powerful methods for constructing cyclic molecules, particularly nitrogen-containing heterocycles like lactams. researchgate.netbham.ac.uk

In these reactions, a radical is generated on a molecule containing an unsaturated tether (e.g., a double bond). This radical can then attack the unsaturated bond, forming a new ring. The key step is the "group transfer," where a functional group is transferred to the newly formed radical, terminating the cyclization and installing a useful handle for further transformations. bham.ac.uk

While dithiocarbamates are often used as precursors for these reactions, the underlying principle involves the generation and cyclization of a carbamoyl radical. researchgate.netbham.ac.uk For instance, carbamoyl dithiocarbamates can be synthesized and then used to generate carbamoyl radicals. These radicals undergo cyclization, and the dithiocarbamate (B8719985) group is transferred to the cyclized product. researchgate.netbham.ac.uk This tandem reaction sequence has been used to prepare β-lactams fused to five-, six-, and seven-membered rings in good to excellent yields. bham.ac.uk The reaction is initiated by light and proceeds through a 4-exo-trig carbamoyl radical cyclization followed by the dithiocarbamate group transfer. bham.ac.uk

Non-Pharmaceutical Industrial Chemical Applications

Beyond the realm of fine organic synthesis, Phenyl diethylcarbamate and related compounds find use in various large-scale industrial processes, contributing to the formulation of polymers, paints, and agricultural products.

Components in Polymer and Paint Industries

Derivatives of Phenyl diethylcarbamate are utilized as additives in the manufacturing of paints and coatings. globalchemmall.com These industries rely on a complex mixture of components, including pigments (like titanium dioxide), binders (such as alkyd or acrylic resins), solvents, and various additives that impart specific properties to the final product. nih.gov

Carbamate-containing compounds can be incorporated as additives to enhance the performance and durability of these materials. globalchemmall.com They can function as:

Polymer Additives: Improving the physical properties or stability of polymer resins.

Paint Additives: Modifying the characteristics of paints, such as their resistance to corrosion or their surface finish. globalchemmall.com

Coating Raw Materials: Serving as a building block or intermediate in the synthesis of specialized coatings for marine, industrial, or architectural applications. globalchemmall.com

The aromatic phenyl group combined with the carbamate structure can contribute to properties like adhesion, thermal stability, and compatibility with other polymer systems, making them valuable components in the formulation of high-performance materials. globalchemmall.comacademicstrive.com

Agrochemical Precursors and Intermediates (e.g., Pesticides, Fungicides, Herbicides)

The carbamate chemical structure is the backbone of a major class of agrochemicals. who.int Carbamate-based compounds are widely recognized for their biological activity and have been developed into a broad range of pesticides, including insecticides, fungicides, and herbicides, since the 1950s. who.intontosight.ai Phenylcarbamates, in particular, have been studied and commercialized for these purposes. ufrgs.br

Dithiocarbamates, which are sulfur analogs of carbamates, are especially prominent as broad-spectrum fungicides, used to protect a wide variety of crops from fungal diseases. researchgate.netnih.gov The ease of their synthesis and their effectiveness against multiple pathogens have made them one of the most extensively used classes of fungicides in modern agriculture. nih.gov

Phenyl diethylcarbamate serves as an important precursor or intermediate in the synthesis of these active agrochemical ingredients. ontosight.ai The general structure is modified to optimize biological activity against specific pests or pathogens while managing toxicity to non-target organisms. nih.govmdpi.com

Table 2: Classes of Carbamate-Based Agrochemicals

| Agrochemical Class | Mode of Action/Use | Example Structural Class |

|---|---|---|

| Insecticides | Often act as acetylcholinesterase inhibitors. ontosight.ai | Phenyl methylcarbamates ufrgs.br |

| Fungicides | Multi-site action against fungal pathogens. nih.gov | Dithiocarbamates nih.govnih.gov |

| Herbicides | Prevent the growth of weeds. nih.gov | Phenylcarbamates |

This table summarizes the main categories of agrochemicals derived from the carbamate structure.

The versatility of the carbamate functional group allows for the creation of a diverse library of compounds, enabling the agricultural industry to manage a wide array of pests and diseases that threaten food production. mdpi.commdpi.com

Coordination Chemistry and Material Science Contexts

Ligand Design for Transition Metal Complexation (e.g., Sn(II), Sn(IV), Mn(II), Co(II), Ni(II), Cu(II) Dithiocarbamates)

Dithiocarbamates, which can be readily synthesized from diethylamine (B46881) (a precursor to phenyl diethylcarbamate), are exceptionally versatile ligands in coordination chemistry. nih.govwikipedia.org They are known to form stable coordination complexes with a vast array of transition metals, including tin, manganese, cobalt, nickel, and copper. wikipedia.orgwisdomlib.org The synthesis of the dithiocarbamate ligand is typically straightforward, involving the reaction of a secondary amine like diethylamine with carbon disulfide in the presence of a base such as sodium hydroxide (B78521). wikipedia.org

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O

The resulting dithiocarbamate anion (R₂dtc⁻) acts as a bidentate, monoanionic ligand, chelating to the metal center through its two sulfur atoms. wikipedia.org This chelation results in highly stable complexes. A key feature of dithiocarbamate ligands is their ability to stabilize metals in various and sometimes unusually high oxidation states, such as Ni(III), Co(IV), and Cu(III). wikipedia.org The geometry of the resulting metal complex depends on the metal ion and the metal-to-ligand ratio, but common geometries include square planar, tetrahedral, and octahedral. nih.gov

The table below details some of the transition metal complexes formed with dithiocarbamate ligands.

| Metal Ion | Example Complex Formula | Typical Geometry |

| Sn(II), Sn(IV) | Sn(S₂CNEt₂)₂ | Distorted Tetrahedral/Square Pyramidal |

| Mn(II) | Mn(S₂CNEt₂)₂ | Tetrahedral/Polymeric |

| Co(II) | Co(S₂CNEt₂)₂ | Square Planar |

| Ni(II) | Ni(S₂CNEt₂)₂ | Square Planar |

| Cu(II) | Cu(S₂CNEt₂)₂ | Square Planar |

Supramolecular Assembly Driven by Carbamate Moieties

The carbamate functional group is a powerful motif for directing the self-assembly of molecules into ordered, non-covalent superstructures. semanticscholar.org This capability stems from the group's specific structural features: the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. semanticscholar.org These directional and predictable hydrogen bonding interactions are a primary driving force in the formation of supramolecular architectures. mdpi.com

In addition to hydrogen bonding, other non-covalent forces such as π-π stacking (involving aromatic rings), van der Waals interactions, and C–H···π contacts contribute to the stability and structure of the assembly. benthamdirect.com The interplay of these forces allows carbamate-containing molecules to self-assemble into a variety of forms, including well-defined layers, fibrous networks that can form organogels, and discrete reverse-micelle-like clusters. mdpi.comnih.gov The presence of the carbamate moiety has been shown to favorably contribute to the stability and mechanical properties of these materials, such as increasing the elastic modulus of hydrogels. semanticscholar.org This ability to form predictable, higher-order structures makes carbamate-driven supramolecular assembly a significant area of research in materials science and nanotechnology. nih.gov

Theoretical and Computational Chemistry Studies of Phenyl Diethylcarbamate Systems

Molecular Modeling and Dynamics Simulations

Recent studies have utilized MD simulations to investigate derivatives of phenyl diethylcarbamate. For example, a 100-nanosecond simulation was performed on [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate to study its stability when bound to the active site of the acetylcholinesterase enzyme. nih.govplos.org The stability of the protein-ligand complex was assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the course of the simulation. nih.govmdpi.com Such simulations are crucial for understanding the dynamic interactions between a ligand and its biological target, providing insights that are essential for drug design and development. scirp.org

Reaction Dynamics Studies

While specific literature on the reaction dynamics of phenyl diethylcarbamate is limited, computational studies on analogous systems provide significant insight into the mechanisms of carbamate (B1207046) formation and rearrangement. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation barriers.

A key reaction involving this class of molecules is the anionic O-to-N carbamoyl (B1232498) migration, a variant of the Snieckus-Fries rearrangement. A detailed computational and experimental study investigated the reactions of O-aryl N,N-diethylcarbamates with various electrophiles. researchgate.net These studies reveal that the carbamoyl group can act as both a directing group and a functional building block through a 1,5-O→N migration pathway. researchgate.net

Furthermore, the fundamental reaction dynamics of carbamate formation, such as the reaction between an amine and carbon dioxide, have been extensively modeled. Studies on the reaction of aqueous monoethanolamine (MEA) with CO2, a process for forming hydroxyethyl-carbamate, show a zwitterion-mediated two-step mechanism. rsc.org Quantum chemical and molecular dynamics simulations have elucidated the following key steps:

Zwitterion Formation: The initial step is the binding of CO2 to the nitrogen atom of the amine, forming a zwitterionic adduct.

Proton Transfer: The zwitterion is then deprotonated, often by a neighboring water molecule acting as a bridge, to form the stable carbamate. rsc.org

These computational models highlight the critical role of the solvent and neighboring molecules in facilitating proton transfer and stabilizing intermediates, which are crucial aspects of the reaction dynamics. rsc.org

Molecular Mechanics and Molecular Dynamics Simulations of Molecular Systems

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for studying the conformational landscape and dynamic behavior of molecular systems over time. acs.org These methods model molecules as a collection of atoms interacting through a classical force field, allowing for the simulation of systems ranging from small organic molecules to large biological complexes. acs.org

While comprehensive MD studies focused solely on isolated phenyl diethylcarbamate are not prominent, research on its derivatives provides excellent examples of the application of these techniques. A recent computational study investigated potential inhibitors for acetylcholinesterase, a key target in Alzheimer's disease treatment. nih.gov Among the compounds studied was [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate, a structural analogue of phenyl diethylcarbamate. nih.gov

A 100-nanosecond MD simulation was performed to analyze the stability and interactions of this compound when bound to the active site of the acetylcholinesterase enzyme. The simulation confirmed that the ligand-protein complex remained stable throughout the simulation period. Key findings from the simulation included the identification of specific amino acid residues involved in binding. nih.gov

| Interacting Residue in AChE | Type of Interaction |

|---|---|

| Tyr123 | Binding Interaction |

| Trp285 | Binding Interaction |

| Tyr336 | Binding Interaction |

| Phe337 | Binding Interaction |

| Tyr340 | Binding Interaction |

Such simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition, providing a microscopic view that is often inaccessible through experimental means alone. nih.gov

Theoretical Examination of Intermolecular Interactions

The structure, stability, and function of molecular systems are heavily influenced by a complex network of intermolecular interactions. Theoretical methods are essential for identifying, characterizing, and quantifying these forces, which include spodium bonds and hydrogen bonds.

Spodium Bonding and Other Noncovalent Interactions in Metal Complexes

Spodium bonding (SpB) is a noncovalent interaction involving an element from Group 12 of the periodic table (Zn, Cd, Hg) acting as a Lewis acid (electron acceptor). nih.gov This interaction is crucial in the supramolecular chemistry of coordination complexes, guiding their assembly and stabilizing their crystal structures. urfu.ru

Although theoretical studies on spodium bonding in metal complexes of phenyl diethylcarbamate are not available, extensive research on analogous N,N-dialkyldithiocarbamate complexes provides a clear framework for how these interactions are analyzed. Computational tools are used to characterize the nature and strength of SpB. rsc.org

Key Computational Methods for Analyzing Noncovalent Interactions:

Density Functional Theory (DFT): Used to calculate the optimized geometries and interaction energies of the complexes. urfu.ru

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify electron-rich (negative potential) and electron-poor (positive potential, or σ-holes) regions on the molecules, predicting sites for electrostatic interactions. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM): This analysis of the electron density topology identifies bond critical points (BCPs) between interacting atoms, which is a hallmark of a bonding interaction. The properties at the BCP, such as electron density and its Laplacian, characterize the bond's nature (e.g., closed-shell for noncovalent). nih.gov

Noncovalent Interaction (NCI) Plot: This method visualizes weak interactions in real space based on the electron density and its reduced density gradient (RDG). It generates surfaces that indicate the type and strength of the interaction (e.g., attractive van der Waals, repulsive steric, or strong hydrogen bonds). nih.govurfu.ru

In a study on a bactericidal Hg(II) complex, DFT calculations and QTAIM/NCI plot analyses were used to characterize the Hg···I spodium bonds that were crucial for forming a 1D chain structure. rsc.org Similarly, studies on lead(II) diethyldithiocarbamate (B1195824) complexes have revealed the presence of tetrel bonds (Pb···S), another type of noncovalent interaction, which direct the formation of 1D infinite chains in the crystal structure. mdpi.com

| Computational Tool | Purpose | Typical Finding |

|---|---|---|

| DFT | Energy and Geometry Calculation | Interaction energies, bond lengths |

| MEP | Electrostatic Potential Mapping | Identification of Lewis acid (σ-hole) and Lewis base sites |

| QTAIM | Electron Density Topology Analysis | Presence of a Bond Critical Point (BCP) between interacting atoms |

| NCI Plot | Visualization of Weak Interactions | Colored surfaces indicating attractive or repulsive interactions |

These studies on analogous dithiocarbamate (B8719985) systems demonstrate a robust computational methodology that could be applied to understand the noncovalent interactions in potential metal complexes of phenyl diethylcarbamate. rsc.orgmdpi.com

Hydrogen Bonding Characteristics and Influence on Stability

Hydrogen bonds are critical directional interactions that significantly influence the structure and stability of molecules containing N-H or O-H groups, or hydrogen bond acceptors like carbonyl oxygens. In phenyl diethylcarbamate, the carbonyl oxygen atom is a potential hydrogen bond acceptor. In related phenylcarbamate structures, N-H groups can act as hydrogen bond donors.

A crystallographic study of Phenyl N-phenylcarbamate (C13H11NO2), a close analogue, revealed that the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds. researchgate.net These interactions link the molecules into infinite one-dimensional polymeric chains, demonstrating the powerful role of hydrogen bonding in dictating the solid-state architecture. researchgate.net

The thermodynamics of hydrogen bonding in phenylcarbamate systems have also been quantified. A study on diphenylurethane, synthesized from phenylisocyanate and phenol (B47542), used spectroscopic and kinetic analysis to determine the thermodynamic parameters of the C=O···H hydrogen bond. nih.gov This work highlights the stability conferred by such interactions.

| Thermodynamic Parameter | Value (kJ/mol) |

|---|---|

| Enthalpy (ΔH) | 15.25 |

| Entropy (TΔS) | 13.20 |

Furthermore, computational docking studies of various tert-butyl (substituted benzamido)phenylcarbamate derivatives have shown the importance of hydrogen bonds in ligand-protein interactions. nih.gov These models predict specific hydrogen bond interactions between the carbamate or amide functionalities and amino acid residues like Arginine (Arg 120) and Serine (Ser 530), with calculated bond lengths typically around 2.0 Å. nih.govscispace.com These theoretical examinations underscore the fundamental role of hydrogen bonding in the stability and molecular recognition properties of phenylcarbamate systems.

Q & A

Basic: What synthetic protocols are optimal for preparing phenyl diethylcarbamate derivatives?

Methodological Answer:

Phenyl diethylcarbamate derivatives are typically synthesized via copper-catalyzed C-H carbamoyloxylation reactions. Key steps include:

- Using aryl carboxamides and CO₂ with amine partners under catalytic conditions (e.g., CuI/1,10-phenanthroline systems) .

- Purification via flash chromatography with solvent gradients (e.g., petroleum ether/ethyl acetate ratios of 6:1 or 4:1) to isolate products in yields ranging from 63% to 94% .

- Validation through melting point analysis, NMR (¹H, ¹³C), IR, and HRMS-ESI to confirm structural integrity .

Advanced: How can substituent effects on phenyl diethylcarbamate derivatives be systematically analyzed?

Methodological Answer:

To evaluate substituent effects:

- Synthesize derivatives with electron-donating (e.g., methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethoxy) and compare reaction efficiencies .

- Use ¹H NMR chemical shifts (e.g., δ 10.21 ppm for aromatic protons) and HRMS data (e.g., [M+Na]+ = 445.1484) to correlate electronic properties with reactivity .

- Perform kinetic studies to assess rate differences and DFT calculations to model electronic interactions in catalytic cycles (not explicitly in evidence but inferred from synthetic data) .

Basic: What spectroscopic techniques are critical for validating phenyl diethylcarbamate structures?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR : Identify characteristic peaks such as diethylcarbamate protons (δ 3.14–3.48 ppm) and aromatic protons (δ 7.43–8.96 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretches (~1700–1750 cm⁻¹) and N-H stretches (~3465 cm⁻¹) .

- HRMS-ESI : Verify molecular ions (e.g., [M+H]+ = 432.1531 for fluorinated derivatives) .

Advanced: How can researchers resolve contradictions in NMR data across synthetic batches?

Methodological Answer:

Address discrepancies by:

- Standardizing reaction conditions (e.g., solvent purity, temperature control) to minimize batch variability .

- Using deuterated solvents (CDCl₃) and internal standards (e.g., TMS) for NMR calibration .

- Cross-referencing with literature data (e.g., δ 146.73 ppm for quaternary carbons in ¹³C NMR) to identify anomalous peaks .

Basic: What purification strategies maximize yield for phenyl diethylcarbamate derivatives?

Methodological Answer:

- Flash Chromatography : Optimize solvent polarity (e.g., PE/EA = 4:1 to 10:1) to separate isomers (e.g., 3aq and 3aq') .

- Recrystallization : Use ethanol or hexane/ethyl acetate mixtures for high-purity solids (e.g., m.p. 160.5–162.5°C for 3aw) .

- Monitor elution via TLC and HRMS to track product fractions .

Advanced: What mechanistic insights explain the role of copper catalysts in phenyl diethylcarbamate synthesis?

Methodological Answer:

Proposed mechanisms involve:

- Oxidative Addition : Cu(I) activates the C-H bond of aryl carboxamides, forming a Cu(III) intermediate .

- CO₂ Insertion : Carbamoyloxylation occurs via CO₂ insertion into the Cu–C bond, followed by reductive elimination to yield the product .

- Kinetic Isotope Effects (KIEs) : Use deuterated substrates to confirm C-H cleavage as the rate-determining step (inferred from reaction data) .

Basic: How should researchers design experiments to assess phenyl diethylcarbamate stability?

Methodological Answer:

- Conduct accelerated stability studies under varying pH, temperature, and humidity.

- Monitor degradation via HPLC (retention time shifts) and IR (loss of carbamate peaks) .

- Compare with stability data from analogs (e.g., 3ga and 3ha derivatives) to identify structural vulnerabilities .

Advanced: How can multivariate analysis improve interpretation of complex spectroscopic data?

Methodological Answer:

- Apply PCA (Principal Component Analysis) to SERS or NMR datasets to differentiate substituent effects .

- Use machine learning algorithms to correlate spectral features (e.g., ¹⁹F NMR δ -62.86 ppm) with reactivity trends .

- Validate models with leave-one-out cross-validation to ensure robustness .

Basic: What criteria ensure ethical and reproducible research on phenyl diethylcarbamate?

Methodological Answer:

- Adopt FINERMAPS framework for feasible, novel, and relevant research questions .

- Document protocols in detail (e.g., catalyst loading, reaction times) to enable replication .

- Follow institutional guidelines for data management and participant consent in biomedical studies (if applicable) .

Advanced: How can computational modeling predict phenyl diethylcarbamate’s bioactivity?

Methodological Answer:

- Perform docking studies with target enzymes (e.g., cholinesterases) using software like AutoDock .

- Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and compare with carbamoyl phosphate analogs .

- Use QSAR (Quantitative Structure-Activity Relationship) models to optimize substituents for enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.